molecular formula C9H11FO2S B403803 2,4,6-Trimethylbenzenesulfonyl fluoride CAS No. 384-98-5

2,4,6-Trimethylbenzenesulfonyl fluoride

Cat. No.: B403803
CAS No.: 384-98-5
M. Wt: 202.25g/mol
InChI Key: TXJKOBLXPGOYOS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfonyl fluoride, also known as mesitylenesulfonyl fluoride, is an organic compound with the molecular formula C9H11FO2S. It is a sulfonyl fluoride derivative of mesitylene, characterized by the presence of three methyl groups attached to a benzene ring and a sulfonyl fluoride group. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylbenzenesulfonyl fluoride typically involves the reaction of mesitylene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzenesulfonyl fluoride involves its reactivity with nucleophilic sites on molecules. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .

Comparison with Similar Compounds

    2,4,6-Trimethylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    2,4,6-Trimethylbenzenesulfonyl bromide: Similar structure but with a sulfonyl bromide group.

    2,4,6-Trimethylbenzenesulfonyl iodide: Similar structure but with a sulfonyl iodide group.

Uniqueness: 2,4,6-Trimethylbenzenesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive than chloride or bromide but more stable, making it suitable for specific applications where controlled reactivity is desired .

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJKOBLXPGOYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-98-5
Record name 384-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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